![molecular formula C21H23N5O2 B12172518 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B12172518.png)
3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide
Description
The compound 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide features a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, an oxo group at position 2, and a propanamide side chain linked to a 2-(1H-indol-1-yl)ethyl moiety. However, the provided evidence lacks direct data on its synthesis, physicochemical properties, or applications, necessitating comparisons with structurally related compounds for insights.
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-(2-indol-1-ylethyl)propanamide |
InChI |
InChI=1S/C21H23N5O2/c1-14-17(15(2)26-19(23-14)13-21(28)24-26)7-8-20(27)22-10-12-25-11-9-16-5-3-4-6-18(16)25/h3-6,9,11,13H,7-8,10,12H2,1-2H3,(H,22,27)(H,24,28) |
InChI Key |
LUCLJOVEIMWIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC(=O)NN12)C)CCC(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolopyrimidine core through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Target Compound
- Core : Pyrazolo[1,5-a]pyrimidine.
- Substituents :
- 5,7-Dimethyl groups.
- 2-Oxo group.
- Propanamide side chain with an indole-containing ethyl group.
Comparative Compounds
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) : Core: Tetrahydroimidazo[1,2-a]pyridine. Substituents:
- 8-Cyano, 7-(4-nitrophenyl), and 2-oxo groups.
- Diethyl ester groups at positions 5 and 4.
- Phenethyl side chain at position 3.
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) : Core: Tetrahydroimidazo[1,2-a]pyridine. Substituents:
- 8-Cyano, 7-(4-nitrophenyl), and 2-oxo groups.
- Diethyl ester groups at positions 5 and 5.
- Benzyl group at position 3.
Key Observations :
- The target compound’s pyrazolo[1,5-a]pyrimidine core differs from the imidazo[1,2-a]pyridine cores of 1l and 2d, which may influence electronic properties and binding interactions.
- All three compounds share oxo groups, but the target lacks electron-withdrawing groups (e.g., nitro, cyano) present in 1l and 2d.
- The propanamide-indole side chain in the target contrasts with the ester and aromatic alkyl groups in 1l and 2d, suggesting divergent solubility and pharmacokinetic profiles.
Physicochemical Properties
Insights :
- The higher melting points of 1l and 2d (215–245°C) may reflect strong intermolecular interactions (e.g., hydrogen bonding from nitro/cyano groups or π-stacking from aromatic substituents).
- The target’s amide and indole groups could enhance solubility in polar solvents compared to the ester-dominated 1l and 2d.
Comparison :
- The target’s indole-ethyl-propanamide side chain likely requires multi-step functionalization, contrasting with the straightforward alkyl/aryl substitutions in 1l and 2d.
Biological Activity
3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with biological targets, and synthesis methods.
Structural Overview
The compound features a pyrazolopyrimidine core and an indole moiety , which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 394.43 g/mol. The unique combination of these structural elements suggests potential applications in drug development.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines . In particular, studies have demonstrated its effectiveness against:
- MCF7 (breast cancer) : IC50 values indicating potent inhibition of cell growth.
- A549 (lung cancer) : The compound has shown promising results in inhibiting proliferation.
The following table summarizes the cytotoxic effects observed in various studies:
The mechanism by which this compound exerts its anticancer effects is attributed to its ability to interact with key biological targets:
- Enzymes : The pyrazolopyrimidine core may inhibit various enzymes involved in cancer cell proliferation.
- Receptors : The indole moiety enhances binding affinity to specific receptors that modulate cellular signaling pathways related to growth and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves multiple steps that require careful optimization to ensure high purity and yield. Key reactions include:
- Formation of the pyrazolopyrimidine core through cyclization reactions.
- Introduction of the indole moiety via electrophilic substitution or coupling reactions.
- Final modifications to achieve the desired functional groups.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential of this compound:
- Fan et al. reported on various pyrazole derivatives and their anticancer activities against A549 and MCF7 cell lines, highlighting the importance of structural modifications in enhancing potency .
- Zhang et al. investigated indole-substituted pyrazoles and their antiproliferative effects on multiple cancer cell lines, establishing a correlation between structure and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.